

What are the physical and chemical properties of **tert-Butyl (R)-2-hydroxybutyrate**?

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Compound of Interest

Compound Name: *tert-Butyl (R)-2-hydroxybutyrate*

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An In-Depth Technical Guide to **tert-Butyl (R)-2-hydroxybutyrate**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Tert-Butyl (R)-2-hydroxybutyrate (CAS No: 206996-51-2) is a chiral organic compound of significant interest in the fields of organic synthesis and pharmaceutical development.^{[1][2]} Structurally, it is the tert-butyl ester of (R)-2-hydroxybutyric acid. Its importance lies in the stereospecificity conferred by the chiral center at the second carbon, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of both a hydroxyl group and a sterically hindered tert-butyl ester group provides a unique combination of reactivity and stability, making it a valuable intermediate for creating complex molecular architectures.^[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its handling, reactivity, and analytical characterization.

Physicochemical and Spectroscopic Profile

The distinct properties of **tert-Butyl (R)-2-hydroxybutyrate** are dictated by its molecular structure, which features a chiral secondary alcohol, an ethyl group, and a bulky tert-butyl ester.

Physical Properties

This compound is typically a solid at room temperature, appearing as a colorless or pale-yellow substance.^{[1][3]} The tert-butyl group contributes to its solubility in common organic solvents like ethanol and ether, while limiting its solubility in water.^[1]

Property	Value	Source(s)
CAS Number	206996-51-2	^{[1][2][3]}
Molecular Formula	C ₈ H ₁₆ O ₃	^{[1][2]}
Molecular Weight	160.21 g/mol	^{[1][2][3]}
Appearance	Solid	^[3]
Melting Point	52-54 °C	^{[2][3][4]}
Boiling Point	179.1 °C (at 760 mmHg)	^{[2][4]}
Density	0.988 g/cm ³ (Predicted)	^{[2][4]}
Optical Activity	[α] _D ²⁰ +5.1° (c=2 in CCl ₄)	^{[3][4]}
Storage Temperature	2-8°C	^{[2][5]}

Chemical Structure

The molecule's IUPAC name is tert-butyl (2R)-2-hydroxybutanoate. Its structure is defined by a four-carbon butyrate chain with a hydroxyl group at the C-2 position, which is a stereocenter with the (R) configuration. The carboxyl group is esterified with a tert-butyl group.

- SMILES:CC(C)(C)OC(C)O^[1]
- InChI:InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1^{[1][3]}

The chirality is a critical feature, as biological systems often exhibit high stereoselectivity, meaning the (R)-enantiomer can have vastly different biological activity from its (S)-counterpart.^[1]

Spectroscopic Data Interpretation

While raw spectra require experimental acquisition, the structure of **tert-Butyl (R)-2-hydroxybutyrate** allows for the prediction of its key spectroscopic features, which are essential for its identification and quality control.

- **¹H-NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum would exhibit characteristic signals: a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group; a triplet for the methyl protons (CH₃) of the ethyl group; a multiplet for the methylene protons (CH₂) of the ethyl group; and a signal for the methine proton (CH) adjacent to the hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, the position of which can vary with concentration and solvent.
- **¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon spectrum would show eight distinct signals, including those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the chiral methine carbon bonded to the hydroxyl group.
- **IR (Infrared Spectroscopy):** The IR spectrum is dominated by two key features: a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and a strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl group.
- **Mass Spectrometry (MS):** Electron impact or electrospray ionization mass spectrometry would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of 160.21.

Chemical Reactivity and Stability

The chemical behavior of **tert-Butyl (R)-2-hydroxybutyrate** is governed by its two primary functional groups: the secondary alcohol and the tert-butyl ester.

Ester Hydrolysis

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under basic conditions but can be cleaved under acidic conditions to yield (R)-2-hydroxybutyric acid and isobutylene. This selective deprotection is a cornerstone of its utility in multi-step synthesis.

[6]

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a nucleophilic site and can undergo various transformations, including:

- **Oxidation:** Mild oxidation can convert the hydroxyl group to a ketone, yielding tert-butyl 2-oxobutanoate.
- **Acylation/Etherification:** The hydroxyl group can be acylated or etherified to introduce other functional groups or protecting groups as needed for a synthetic strategy.

The bulky tert-butyl group can provide steric hindrance, potentially influencing the rate and regioselectivity of reactions at the adjacent chiral center.

Applications in Drug Development

Chiral hydroxy esters are pivotal intermediates in pharmaceutical synthesis. The tert-butyl group is a common motif in modern drugs, often used to enhance metabolic stability or to occupy specific hydrophobic pockets in target enzymes.^[7] **Tert-Butyl (R)-2-hydroxybutyrate** serves as a precursor for introducing this specific chiral fragment into a larger molecule, which is essential for achieving the desired pharmacological activity and reducing potential side effects from other stereoisomers.^[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential when handling **tert-Butyl (R)-2-hydroxybutyrate**.

- **Hazards:** The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[8] Some suppliers indicate it may cause serious eye damage (H318).^[3]
- **Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.^{[3][8]} Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[8]
- **Storage:** The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, with recommended storage temperatures between 2-8°C.^{[2][5]}

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for verifying the identity and purity of a sample of **tert-Butyl (R)-2-hydroxybutyrate** using ^1H -NMR spectroscopy. This method serves as a self-validating system for material characterization.

Objective

To obtain a high-resolution ^1H -NMR spectrum to confirm the chemical structure and assess the purity of **tert-Butyl (R)-2-hydroxybutyrate**.

Materials

- **tert-Butyl (R)-2-hydroxybutyrate** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes and vials

Methodology

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **tert-Butyl (R)-2-hydroxybutyrate** sample into a clean, dry vial.
 - Rationale: This amount provides sufficient concentration for a clear signal without causing line broadening.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Rationale: CDCl_3 is a standard, non-protic solvent for many organic molecules. TMS provides a reference signal at 0.00 ppm for chemical shift calibration.
 - Gently swirl or vortex the vial until the sample is completely dissolved.

- NMR Tube Loading:
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
 - Ensure the liquid column height is adequate for the spectrometer's detector (typically ~4-5 cm).
- Spectrometer Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Rationale: Shimming is critical for obtaining sharp, well-resolved peaks.
 - Acquire the ^1H -NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative ratios of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that they match the expected structure of **tert-Butyl (R)-2-hydroxybutyrate**.
 - Check for any impurity peaks and quantify them using integration, if necessary.

Caption: Workflow for NMR spectroscopic analysis.

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